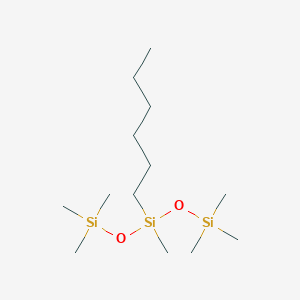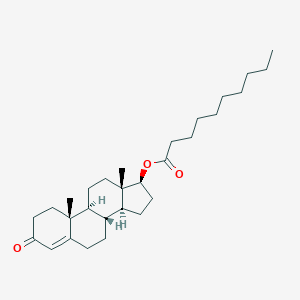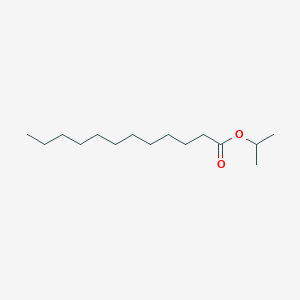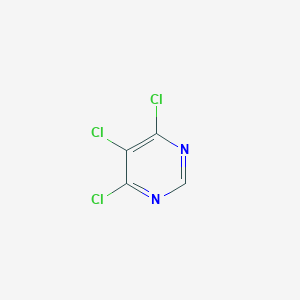
3,7-Dimethyl-8-azaxanthin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-8-azaxanthin is a naturally occurring carotenoid pigment that is found in various marine organisms such as shrimp, crab, and lobster. It belongs to the class of xanthophylls and is known for its unique chemical structure and biological properties. In recent years, 3,7-Dimethyl-8-azaxanthin has gained significant attention from the scientific community due to its potential applications in various fields such as medicine, food, and cosmetics.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-azaxanthin is not fully understood. However, it is believed to exert its biological effects through its antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells and tissues. It can also modulate various signaling pathways and gene expressions that are involved in inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
3,7-Dimethyl-8-azaxanthin has been shown to have various biochemical and physiological effects. It can improve lipid metabolism and reduce cholesterol levels in the blood. It can also improve insulin sensitivity and glucose metabolism. It can reduce inflammation and oxidative stress in the body. It can also improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 3,7-Dimethyl-8-azaxanthin in lab experiments include its availability, stability, and low toxicity. It can be easily synthesized and purified for use in experiments. It is also stable under various conditions and can be stored for long periods of time. However, the limitations of using 3,7-Dimethyl-8-azaxanthin in lab experiments include its high cost and limited solubility in water.
Future Directions
There are many future directions for the research and development of 3,7-Dimethyl-8-azaxanthin. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential applications in the prevention and treatment of cancer. Further research is also needed to understand its mechanism of action and to optimize its synthesis and formulation for various applications.
Synthesis Methods
The synthesis of 3,7-Dimethyl-8-azaxanthin can be achieved through various methods such as chemical synthesis, microbial fermentation, and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents and catalysts to produce the desired compound. Microbial fermentation involves the use of microorganisms such as bacteria and yeast to produce the compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction and produce the compound. However, the most common method used for the synthesis of 3,7-Dimethyl-8-azaxanthin is chemical synthesis.
Scientific Research Applications
3,7-Dimethyl-8-azaxanthin has been extensively studied for its potential applications in various fields such as medicine, food, and cosmetics. In medicine, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have neuroprotective effects and can improve cognitive function. In the food industry, it is used as a natural food colorant and as a dietary supplement due to its antioxidant properties. In the cosmetics industry, it is used as an ingredient in various skincare products due to its anti-aging properties.
properties
CAS RN |
1632-29-7 |
|---|---|
Product Name |
3,7-Dimethyl-8-azaxanthin |
Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
1,4-dimethyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-4-3(11(2)9-8-4)5(12)7-6(10)13/h1-2H3,(H,7,12,13) |
InChI Key |
UFLYXBDGSAGNAR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=N1)N(C(=O)NC2=O)C |
Canonical SMILES |
CN1C2=C(N=N1)N(C(=O)NC2=O)C |
Other CAS RN |
1632-29-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)



![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)

![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)

![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)